3,4-Dimethylspiro[4.5]dec-2-en-1-one
Description
Properties
CAS No. |
672295-28-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,2-dimethylspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C12H18O/c1-9-8-11(13)12(10(9)2)6-4-3-5-7-12/h8,10H,3-7H2,1-2H3 |
InChI Key |
UPTRKISELMCDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC(=O)C12CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction Strategies
The Diels-Alder reaction is a cornerstone for constructing spirocyclic frameworks. In the context of 3,4-dimethylspiro[4.5]dec-2-en-1-one, enones and dienes are coupled under thermal or Lewis acid-catalyzed conditions. For example, EP1411110B1 describes the use of AlCl₃ or BF₃·Et₂O to facilitate [4+2] cycloadditions between enones (e.g., 3-methylcyclohexenone) and dienes such as 1,3-pentadiene. The reaction proceeds via a chair-like transition state, with the spiro center forming regioselectively. Post-cycloaddition oxidation (e.g., PCC) introduces the ketone moiety at position 1.
Example Protocol
- Enone : 3-Methylcyclohexenone (1.0 equiv)
- Diene : 2,3-Dimethyl-1,3-butadiene (1.2 equiv)
- Catalyst : BF₃·Et₂O (10 mol%)
- Conditions : CH₂Cl₂, −20°C, 12 h
- Yield : 68%
TiCl₄-Mediated Cyclization
TiCl₄-mediated cyclizations of 1,3-bis-silyl enol ethers offer a robust pathway to spiro[4.5]decanones. Bose et al. (2004) demonstrated that treating 1,3-bis(trimethylsilyloxy)-1,3-butadiene with TiCl₄ in CH₂Cl₂ generates a reactive dienophile, which undergoes cyclization with ketones to form spiro intermediates. Molecular sieves (4 Å) are critical for absorbing HCl byproducts, improving yields up to 81%.
Key Steps
- Silylation : Ketone → 1,3-bis-silyl enol ether (TMSCl, Et₃N).
- Cyclization : TiCl₄ (1.1 equiv), CH₂Cl₂, −78°C → rt.
- Oxidation : Ozonolysis or Jones reagent to introduce ketone.
Oxidative Cleavage of Tricyclic Intermediates
A novel approach involves the synthesis of tricyclo[5.2.2.0¹,⁵]undecane derivatives followed by oxidative cleavage. Subba Rao et al. (2003) reported that ozonolysis of tricyclo[5.2.2.0¹,⁵]undec-7-ene in CH₂Cl₂/MeOH, followed by reductive workup (NaBH₄), yields spiro[4.5]decan-1-one. Methyl groups are introduced via reductive alkylation of α-methoxy carboxylic acids using Na/NH₃ and MeI.
Optimized Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂/MeOH, −78°C | 75% |
| Reductive alkylation | Na/NH₃, MeI, THF | 62% |
Claisen Rearrangement and Spirocyclization
Nakazaki et al. (2007) utilized Claisen rearrangements in bicyclic dihydropyrans to access spirovetivane precursors. For 3,4-dimethylspiro[4.5]dec-2-en-1-one, 6-methylspiro[4.5]dec-7-en-1-one was synthesized via:
Critical Factors
- Temperature : Rearrangement at 80°C ensures stereoselectivity.
- Acid Strength : 0.1 M HClO₄ minimizes side reactions.
Reductive Alkylation of α-Methoxy Carboxylic Acids
A one-pot reductive cleavage method converts α-methoxy carboxylic acids to α-methyl derivatives. Subba Rao et al. (2003) treated α-methoxy-spiro[4.5]dec-7-en-1-carboxylic acid with Na/NH₃, followed by MeI, achieving 70% yield. This method avoids harsh conditions, preserving the spiro framework.
Mechanistic Insight
- Step 1 : Na/NH₃ generates a resonance-stabilized enolate.
- Step 2 : MeI quenches the enolate, installing the methyl group.
Comparative Analysis of Methods
The table below summarizes key methodologies, highlighting efficiency and limitations:
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylspiro[4.5]dec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4-Dimethylspiro[4.5]dec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Dimethylspiro[4.5]dec-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparisons of Spiro[4.5]decane Derivatives
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison of Selected Compounds
| Compound | IR (C=O stretch, cm⁻¹) | NMR (¹H, key signals) | Mass (m/z) |
|---|---|---|---|
| 3,4-Dimethylspiro[4.5]dec-2-en-1-one | 1715–1730 | δ 1.25 (s, 3H, CH₃), δ 2.15 (m, cyclopentane) | 178.1 [M⁺] |
| Acorenone C | 1705–1720 | δ 1.30 (d, J=6.8 Hz, CH₃), δ 5.70 (enone proton) | 234.3 [M⁺] |
| 4-Isopropyl-8-methylspiro[4.5]dec-7-en-1-one | 1690–1705 | δ 1.10 (m, isopropyl), δ 2.40 (s, CH₃) | 220.2 [M⁺] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
